molecular formula C5H7ClN2O B048198 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one CAS No. 68654-32-0

3,4-Dimethyl-4-chloro-2-pyrazolin-5-one

Cat. No. B048198
CAS RN: 68654-32-0
M. Wt: 146.57 g/mol
InChI Key: WUNZPENTCVRFHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolin-5-one derivatives often involves multi-component reactions, providing efficient pathways to these compounds. A notable example is the one-pot, three-component synthesis, which combines dimedone, 1H-pyrazol-5-amines, and isatins in aqueous media to yield derivatives efficiently (Ahadi, Mirzaei, & Bazgir, 2010). This method highlights the versatility and adaptability of the synthesis processes for pyrazolin-5-ones.

Molecular Structure Analysis

The molecular structure of pyrazolin-5-one derivatives, including 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one, can be characterized using various spectroscopic techniques. Spectroscopic investigation, including electronic, infrared, 1H NMR, and 13C NMR spectroscopy, plays a crucial role in confirming the molecular structure and understanding the coordination behavior with metal ions (Otuokere, Alisa, & Nwachukwu, 2015).

Chemical Reactions and Properties

Pyrazolin-5-one compounds exhibit diverse reactivity, forming various complexes and derivatives. For instance, their ability to act as ligands and form complexes with transition metals like Cd(II), Co(II), Cu(I), Ni(II), Pt(II), and Zn(II) has been documented, showcasing their chemical versatility and potential applications in materials science and catalysis (Otuokere et al., 2015).

Physical Properties Analysis

The physical properties of pyrazolin-5-one derivatives, including solubility, melting points, and crystallinity, are essential for their application in various fields. For instance, the synthesis and fluorescent property evaluation of certain derivatives have been investigated, indicating the potential of these compounds in fluorescent materials and biological probes (Hasan, Abbas, & Akhtar, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, ability to form complexes, and behavior under various conditions, define the applicability of 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one derivatives in synthesis and industry. Their interaction with metal ions to form complexes highlights their role in coordination chemistry and potential uses in catalysis and material science (Otuokere et al., 2015).

Scientific Research Applications

  • Antidepressant Activities : Some 3,5-diphenyl-2-pyrazolines, which are structurally related to the compound , have been found to show antidepressant activities. Specifically, substituents like 4-methoxy and 4-chloro on the phenyl ring were found to increase this activity (Palaska et al., 2001).

  • Analgesic and Antipyretic Agents : Derivatives such as 3-mercaptomethyl-2-methyl-1-phenyl-3-pyrazolin-5-one have been synthesized and show potential as new analgesic and antipyretic agents (Ito & Ueda, 1969).

  • Antimicrobial, Anti-inflammatory, and Analgesic Activities : Isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives demonstrate significant antimicrobial, anti-inflammatory, and analgesic activities (Zaki et al., 2016).

  • In Vitro Anticancer Activity : Fluorescent 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one derivatives have shown potential in vitro anticancer activity against pazopanib on human cervical cancer cells (Premnath et al., 2017).

  • Antitumor Activity : New pyrazolo[3,4-d]pyrimidin-4-one derivatives have exhibited promising antitumor activity, highlighting the potential for 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one derivatives in cancer treatment (Abdellatif et al., 2014).

  • Antimicrobial and Antioxidant Properties : Tetra substituted pyrazolines, potentially including derivatives of the compound, have shown promising antimicrobial and antioxidant properties, suggesting applications in pharmaceuticals and cosmetics (Govindaraju et al., 2012).

Future Directions

The future directions for research on 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the chemical modulation of the pyrazoline-5-one moiety through the introduction of thiazolidine-4-one rings via a propioanamide chain has been found to greatly influence antioxidant potential .

properties

IUPAC Name

4-chloro-3,4-dimethyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNZPENTCVRFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-4-chloro-2-pyrazolin-5-one

Synthesis routes and methods

Procedure details

A chlorine gas was introduced into a solution of 3,4-dimethyl-2-pyrazolin-5-one in 1,2-dichloroethane, followed by gradual refluxing. After the reaction, the reaction mixture was cooled and filtered. The solvent was then distilled off. The residue in the form of an oil was recrystallized from a 1:1 mixture of benzene and petroleum ether, whereby 3,4-dimethyl-4-chloro-2-pyrazolin-5-one was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EM Kosower, B Pazhenchevsky - Journal of the American …, 1980 - ACS Publications
A simple three-stepsynthesis of two essentially new classes of bicyclic heterocycliccompounds, the syn-and anti-1, 5-diazabicyclo [3.3. 0] octadienediones, from 5-keto esters via …
Number of citations: 111 pubs.acs.org
LA Carpino - Journal of the American Chemical Society, 1958 - ACS Publications
Recently2· 3 it was shown that halogenated pyrazolones upon treatment with an excess of dilute sodium hydroxide underwent ring opening with the formation of,/3-acetylenic or olefinic …
Number of citations: 19 pubs.acs.org
I Neogi, PJ Das, F Grynszpan - Synlett, 2018 - thieme-connect.com
Fluorescent bimanes are low molecular weight and low toxicity molecules with applications ranging from biology to LASER dyes. The widespread use of these molecular probes has …
Number of citations: 13 www.thieme-connect.com
H Kanety, H Dodiuk, EM Kosower - The Journal of Organic …, 1982 - ACS Publications
Results Photoisomerization. Irradiation of anti-(CH3, CH3) B (3; 2 with Ri= R2= CH3) in degassed CH3CN produces an isomeric lactone (eq1). The reaction can be followed (1)(a) Tel-…
Number of citations: 17 pubs.acs.org

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